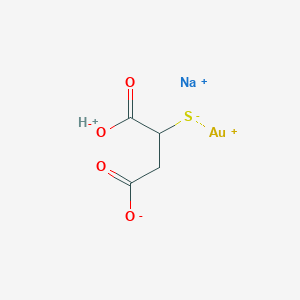

Aurothiomalate de sodium

Vue d'ensemble

Description

Sodium aurothiomalate is a gold compound that is used for its immunosuppressive anti-rheumatic effects. Gold Sodium Thiomalate is supplied as a solution for intramuscular injection containing 50 mg of Gold Sodium Thiomalate per mL. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

Gold Sodium Thiomalate is the sodium salt of gold thiomalic acid, an organogold compound with antirheumatic and potential antineoplastic activities. Gold sodium thiomalate (GST) appears to inhibit the activity of atypical protein kinase C iota (PKCiota) by forming a cysteinyl-aurothiomalate adduct with the cysteine residue Cys-69 within the PB1 binding domain of PKCiota. This prevents the binding of Par6 (Partitioning defective protein 6) to PKCiota, thereby inhibiting PKCiota-mediated oncogenic signaling, which may result in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. Atypical PKCiota, a serine/threonine kinase overexpressed in numerous cancer cell types, plays an important role in cancer proliferation, invasion, and survival; Par6 is a scaffold protein that facilitates atypical PKC-mediated phosphorylation of cytoplasmic proteins involved in epithelial and neuronal cell polarization.

A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

Applications De Recherche Scientifique

Traitement de la polyarthrite rhumatoïde

L'aurothiomalate de sodium est un composé d'or utilisé pour ses effets anti-rhumatismaux immunosuppresseurs . Il est le plus efficace dans la polyarthrite rhumatoïde active progressive et de faible ou nulle valeur en présence de déformations importantes ou dans le traitement d'autres formes d'arthrite .

Gestion du syndrome de Felty

Le syndrome de Felty, une complication de la polyarthrite rhumatoïde, peut être géré avec l'this compound . Ce syndrome est caractérisé par la triade de la polyarthrite rhumatoïde, la neutropénie et la splénomégalie.

Gestion de la polyarthrite rhumatoïde juvénile

La polyarthrite rhumatoïde juvénile, un type d'arthrite qui provoque une inflammation et une raideur des articulations pendant plus de six semaines chez un enfant âgé de 16 ans ou moins, peut également être gérée avec l'this compound .

Gestion de la polyarthrite psoriasique

La polyarthrite psoriasique, une forme d'arthrite qui touche certaines personnes atteintes de psoriasis, peut être gérée avec l'this compound . Les principaux symptômes sont la douleur articulaire, la raideur et l'enflure.

Traitement potentiel de la leishmaniose

Les médicaments à base d'aurothiomalate, tels que l'this compound, pourraient être efficaces contre la leishmaniose . La leishmaniose est un problème majeur de santé publique dans le monde dans de nombreuses parties du monde. Les médicaments antileishmaniens actuels n'ont qu'une efficacité clinique limitée .

Effets cytotoxiques sur les parasites

L'this compound pourrait avoir des effets cytotoxiques sur les parasites via le rôle de faux substrat du thiomalate dans le cycle de l'acide citrique contre le malate .

Effets immunosuppresseurs et anti-inflammatoires

L'this compound a des effets immunosuppresseurs et anti-inflammatoires . Ces effets pourraient être bénéfiques dans diverses affections inflammatoires et auto-immunes.

Effets inhibiteurs sur la production de prostaglandines

Mécanisme D'action

Target of Action

Sodium aurothiomalate, also known as Tauredon, is primarily used for its immunosuppressive anti-rheumatic effects . The precise target of sodium aurothiomalate is unknown, but it is known to inhibit the synthesis of prostaglandins .

Mode of Action

It is known to inhibit the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .

Biochemical Pathways

Sodium aurothiomalate is known to affect the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation. By inhibiting prostaglandin synthesis, sodium aurothiomalate can help reduce inflammation and other symptoms associated with rheumatoid arthritis .

Pharmacokinetics

Sodium aurothiomalate is rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 . About 85-90% of the drug is protein-bound . The elimination half-life is between 6-25 days , and it is excreted in urine (60-90%) and faeces (10-40%) .

Result of Action

The primary result of sodium aurothiomalate’s action is the suppression of the synovitis of active rheumatoid disease . This leads to a reduction in inflammation and pain, improving the quality of life for patients with rheumatoid arthritis .

Safety and Hazards

Orientations Futures

Aurothiomalate derivatives are useful for treating rheumatoid arthritis, but have emerged as a promising therapeutic candidate for leishmaniasis . Aurothiomalate-based drugs could be effective against leishmaniasis through two direct and indirect mechanisms . Future studies should evaluate Gold thiomalate against L. major in vitro and in vivo conditions .

Analyse Biochimique

Biochemical Properties

Sodium aurothiomalate interacts with various enzymes and proteins. It is known to inhibit the synthesis of prostaglandins . It also modulates phagocytic cells and inhibits class II major histocompatibility complex-peptide interactions . Furthermore, it is known to inhibit several enzymes, including Acid phosphatase, Beta-glucuronidase, Elastase, Cathepsin G, Thrombin, and Microsomal prostaglandin E synthase-1 .

Cellular Effects

Sodium aurothiomalate has significant effects on various types of cells and cellular processes. Its predominant action is a suppressive effect on the synovitis of active rheumatoid disease . It may decrease prostaglandin synthesis or alter cellular mechanisms by inhibiting sulfhydryl systems .

Molecular Mechanism

It is known to inhibit the synthesis of prostaglandins, which plays a key role in its anti-rheumatic effects . This inhibition could lead to a suppressive effect on the synovitis of active rheumatoid disease .

Temporal Effects in Laboratory Settings

The effects of Sodium aurothiomalate can change over time in laboratory settings. Gold sodium thiomalate solutions are rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 .

Metabolic Pathways

Sodium aurothiomalate is involved in several metabolic pathways, primarily through its inhibition of prostaglandin synthesis

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Sodium aurothiomalate involves the reaction between gold(III) chloride trihydrate and sodium thiomalate.", "Starting Materials": [ "Gold(III) chloride trihydrate", "Sodium thiomalate" ], "Reaction": [ "Step 1: Dissolve 0.5 g of gold(III) chloride trihydrate in 10 mL of deionized water.", "Step 2: Add 2 mL of 1 M sodium hydroxide solution to the gold(III) chloride solution and stir for 10 minutes.", "Step 3: Add 1 mL of 1 M sodium thiomalate solution to the gold(III) chloride solution and stir for 30 minutes.", "Step 4: Heat the reaction mixture to 70°C and stir for 2 hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 6: Wash the precipitate with deionized water and dry it in a vacuum oven at 40°C.", "Step 7: Dissolve the dried precipitate in 10 mL of deionized water and adjust the pH to 7 using 1 M sodium hydroxide solution.", "Step 8: Filter the solution and dry the precipitate in a vacuum oven at 40°C.", "Step 9: The resulting compound is Sodium aurothiomalate." ] } | |

Numéro CAS |

12244-57-4 |

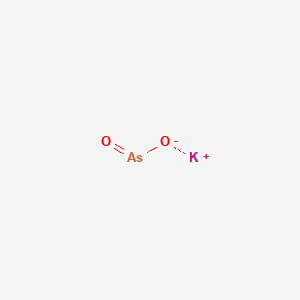

Formule moléculaire |

C4H6AuNaO4S |

Poids moléculaire |

370.11 g/mol |

Nom IUPAC |

disodium;gold(1+);2-sulfidobutanedioate |

InChI |

InChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);; |

Clé InChI |

AATVVBHCZDQBFG-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |

SMILES canonique |

C(C(C(=O)O)S)C(=O)O.[Na].[Au] |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts |

| 12244-57-4 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

74916-57-7 |

Durée de conservation |

Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |

Solubilité |

Very soluble in water; practically insoluble in alcohol, ether |

Synonymes |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Origine du produit |

United States |

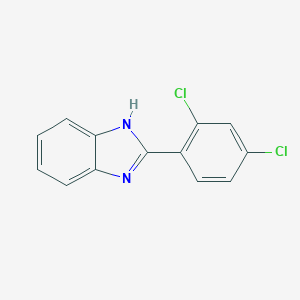

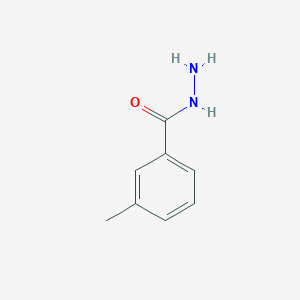

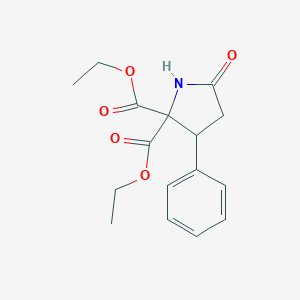

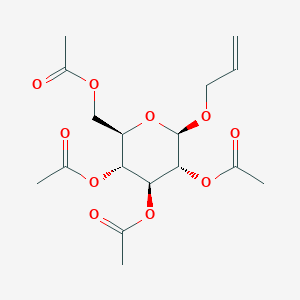

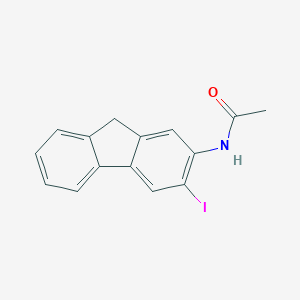

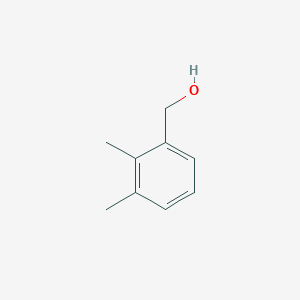

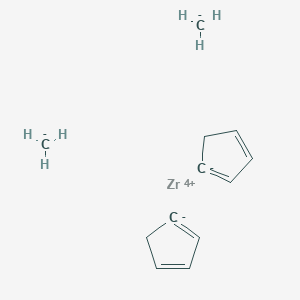

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

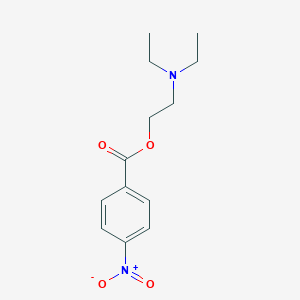

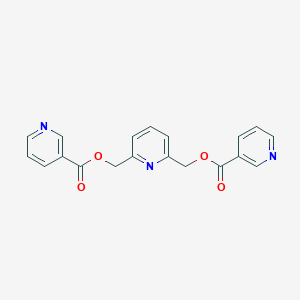

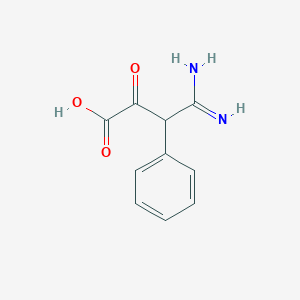

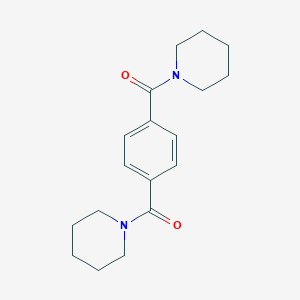

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.